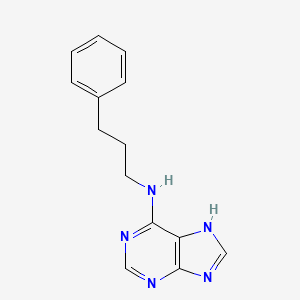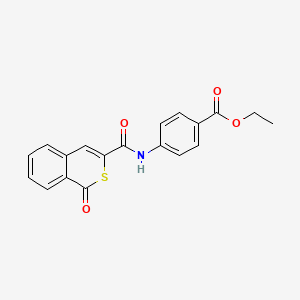
N-(3-phenylpropyl)-9H-purin-6-amine
Overview
Description
“N-(3-phenylpropyl)-9H-purin-6-amine” is a complex organic compound. It seems to contain a purine structure, which is a heterocyclic aromatic organic compound, along with an amine group and a phenylpropyl group .
Synthesis Analysis
While specific synthesis methods for “N-(3-phenylpropyl)-9H-purin-6-amine” are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or coupling reactions .Molecular Structure Analysis
The molecular structure of “N-(3-phenylpropyl)-9H-purin-6-amine” would likely involve a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core would be a phenylpropyl group and an amine group .Chemical Reactions Analysis
The chemical reactions involving “N-(3-phenylpropyl)-9H-purin-6-amine” would depend on the specific conditions and reagents present. For instance, the amine group might undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-phenylpropyl)-9H-purin-6-amine” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies and Tautomerism : N-Methoxy-9-methyl-9H-purin-6-amines with various substituents have been synthesized, showing significant variations in amino/imino tautomer ratios. These compounds are identified using NMR methods (Roggen & Gundersen, 2008).
Reactivity with Phosphorus Pentoxide : Studies have shown that heating certain precursors with phosphorus pentoxide and arylamines results in the formation of 9-aryl-9H-purin-6-amines, exploring the mechanisms of their rearrangement (El-bayouki, Nielsen, & Pedersen, 1985).
Synthesis of 9H-Purins with Tubulin Polymerization Inhibitory Activity : The synthesis of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and their derivatives has been explored for their potential as tubulin polymerization inhibitors, showing promise in antiproliferative activities against various cancer cell lines (Zhou et al., 2017).
Biological Activity and Applications
Antimycobacterial and Antiprotozoal Activity : Synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines has shown variations in tautomeric ratios affecting antimycobacterial and antiprotozoal activity. These compounds have demonstrated potential against several cancer cell lines (Roggen et al., 2011).
Antibacterial Evaluation of Purine Derivatives : Novel purine derivatives, including 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, have been synthesized and screened for antibacterial activity (Govori, 2017).
Identification as Aldose Reductase Inhibitors : A series of 9H-purin-6-amine derivatives have been identified as novel aldose reductase inhibitors, potentially useful for treating diabetic complications. These derivatives exhibit potent and selective inhibition, with significant therapeutic potential (Zhu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-phenylpropyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-2-5-11(6-3-1)7-4-8-15-13-12-14(17-9-16-12)19-10-18-13/h1-3,5-6,9-10H,4,7-8H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWMJCJGPRURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877524 | |
| Record name | ADENINE,N6-3-PHENYLPROPYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-9H-purin-6-amine | |
CAS RN |
15396-43-7 | |
| Record name | 1H-Purin-6-amine, N-(3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
![2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420266.png)
![2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420275.png)

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)
![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)
![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6420353.png)